molecular formula C40H55NO13 B13784985 (1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid

(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid

Cat. No.: B13784985
M. Wt: 757.9 g/mol
InChI Key: KORXNOWCVVACSW-JNEVZASGSA-N
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Description

Wedeloside is a diterpenoid amino glycoside isolated from the plant Wedelia asperrima. It is known for its ability to inhibit ADP-stimulated respiration in mitochondria and possesses potential anti-tumor activity . The compound has garnered interest in the fields of drug development and toxicological research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of wedeloside involves the extraction of the compound from the plant Wedelia asperrima. The process typically includes the use of solvents such as methanol and dichloromethane in a 1:1 ratio. The mixture is sonicated in an ultrasound bath for a couple of hours, followed by the removal of the solvent using a rotary evaporator at controlled temperatures .

Industrial Production Methods

Industrial production of wedeloside is not extensively documented. the extraction process from Wedelia asperrima can be scaled up using similar solvent extraction techniques, ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

Types of Reactions

Wedeloside undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving wedeloside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of wedeloside include various derivatives that are studied for their biological activities. These derivatives help in understanding the structure-activity relationship of the compound.

Mechanism of Action

Wedeloside exerts its effects by inhibiting ADP-stimulated respiration in mitochondria. It acts as a ligand for the mitochondrial ADP/ATP carrier, competing with other ligands such as atractylate and carboxyatractylate . This inhibition affects the ADP/ATP exchange, which is crucial for cellular energy metabolism.

Comparison with Similar Compounds

Properties

Molecular Formula

C40H55NO13

Molecular Weight

757.9 g/mol

IUPAC Name

(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid

InChI

InChI=1S/C40H55NO13/c1-21(2)16-28(43)41-30-32(54-29(44)11-10-23-8-6-5-7-9-23)31(45)25(19-42)53-34(30)52-24-17-37(4)26-13-15-39(51)20-38(26,33(46)22(39)3)14-12-27(37)40(18-24,35(47)48)36(49)50/h5-9,21,24-27,30-34,42,45-46,51H,3,10-20H2,1-2,4H3,(H,41,43)(H,47,48)(H,49,50)/t24-,25+,26?,27-,30+,31+,32+,33-,34+,37-,38+,39-/m0/s1

InChI Key

KORXNOWCVVACSW-JNEVZASGSA-N

Isomeric SMILES

CC(C)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@@]3([C@H](CC[C@]45C3CC[C@](C4)(C(=C)[C@@H]5O)O)C(C2)(C(=O)O)C(=O)O)C)CO)O)OC(=O)CCC6=CC=CC=C6

Canonical SMILES

CC(C)CC(=O)NC1C(C(C(OC1OC2CC3(C4CCC5(CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)O)C)CO)O)OC(=O)CCC6=CC=CC=C6

Origin of Product

United States

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